N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide
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Overview
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds separately and then combine them through a series of coupling reactions. For example, the cyclopropyl and thiophene moieties can be introduced through cyclopropanation and thiophene synthesis reactions, respectively. The final coupling step often involves the use of amide bond formation techniques, such as the use of carbodiimides or other coupling reagents under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would yield an amine.
Scientific Research Applications
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. For example, in a biological context, it may bind to enzymes or receptors, altering their activity. The presence of the cyclopropyl and thiophene rings can influence the compound’s binding affinity and specificity, while the fluorophenyl group can enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-chlorophenyl)ethanediamide
- N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-bromophenyl)ethanediamide
Uniqueness
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-12-3-1-4-13(9-12)20-16(22)15(21)19-10-17(23,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,23H,6-7,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLATFVHFMJCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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